
Mozenavir dimesylate
Descripción general
Descripción
. Este compuesto es significativo en el campo de la química medicinal debido a sus potenciales aplicaciones terapéuticas en el tratamiento del VIH/SIDA.
Métodos De Preparación
La síntesis de XM-412 involucra varios pasos. Una de las rutas sintéticas incluye la oxidación de Swern de N-(benciloxocarbonil)-®-fenilalaninol para producir un aldehído, que luego se somete a un acoplamiento pinacol mediado por vanadio para producir un diol . Los grupos hidroxilo del diol están protegidos usando cloruro de [2-(trimetilsilil)-etoxi]metil y dietilamina en dimetilformamida para formar un éter de trimetilsilil etoximetil . Los grupos N-benciloxocarbonilo se eliminan mediante hidrogenólisis sobre paladio en carbono para producir una diamina, que luego se cicla con carbonildiimidazol para producir una urea cíclica .
Análisis De Reacciones Químicas
XM-412 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, la oxidación de Swern se usa para convertir un alcohol en un aldehído . El compuesto también experimenta hidrogenólisis, que implica la reducción de grupos nitro a aminas usando hidrogenación catalítica . Además, el compuesto puede experimentar reacciones de alquilación, como la alquilación de diazepinona con bromuro de m-nitrobencilo en presencia de hidruro de sodio .
Aplicaciones Científicas De Investigación
Mozenavir dimesylate, also known as XM 412, DMP 450, or DPC 450, is a second-generation non-peptidomimetic cyclic urea inhibitor of HIV protease . Mozenavir acts as an HIV protease inhibitor .
Scientific Research Applications
SARS-CoV-2 Research
Mozenavir's potential as a drug against SARS-CoV-2 has been explored through in silico studies involving molecular docking and dynamic simulation . These studies investigated the binding affinity of mozenavir to key viral targets, including spike (S) glycoprotein, transmembrane serine protease 2 (TMPRSS2), RNA-dependent RNA polymerase (RdRp), main protease (Mpro), human angiotensin-converting enzyme 2 (ACE-2), and furin .
-
Molecular Docking Results Molecular docking simulations revealed that mozenavir exhibited a significant interaction with greater docking energy and binding affinities with coronavirus target proteins . The binding energy values for all COVID-19 targets varied between -7.08 and -12.04 kcal per mole .
COVID-19 Target Protein Binding Energy (kcal/mole) Furin -12.04 ACE-2 -9.71 Mpro -8.79 RdRp -7.32 Spike glycoprotein -7.09 TMPRSS2 -7.08 - Furin Inhibition Mozenavir is predicted to have the best target for COVID-19 infection . Interfering with the cleavage of the coronavirus S protein processing by compounds might be a promising antiviral strategy . Mozenavir was identified as a likely furin inhibitor through bioinformatics methods .
- Mpro Inhibition Docking studies indicated that mozenavir had the greatest binding affinity to the protein active site with − 8.79 kcal/mol against Mpro, when compared to the reference medication Indinavir (-7.11 kcal/mol) . Mozenavir established two H-bonds with Asp153 and Asp245 amino acid residues found in the protein's predicted active site, as well as hydrophobic interactions with Ile249, Phe294, His246, Gly109, Ile200, Gln110, Thr292, Asn203, Val202, Thr111, and Asn151 .
- RdRp Inhibition Molecular docking tests of the antiviral medicine mozenavir against the RdRp protein of the coronavirus, in comparison to the reference drug remdesivir (-4.7 kcal/mol), found that mozenavir had the lowermost binding energy (–7.32 kcal/mol) and the greatest binding affinity (–7.32 kcal/mol) . Mozenavir binds to the active site of RdRp with −7.32 kcal/mol and forms several interactions with residues such as Tyr515, Trp509, Ala375, Leu371, Met380, Tyr374, Phe340, Phe368, Phe506, and Leu372 without creating any hydrogen bonds .
Mecanismo De Acción
El mecanismo de acción de XM-412 implica la inhibición de la proteasa del VIH, una enzima esencial para la maduración de las partículas virales infecciosas . Al unirse al sitio activo de la proteasa, XM-412 previene la escisión de las poliproteínas virales, que es necesaria para la producción de viriones maduros . Esta inhibición interrumpe el ciclo de replicación viral y reduce la propagación del virus dentro del huésped .
Comparación Con Compuestos Similares
XM-412 es similar a otros inhibidores de la proteasa del VIH, como ritonavir y saquinavir . XM-412 es único debido a su estructura química específica y ruta sintética, que puede ofrecer ventajas en términos de potencia y selectividad . Otros compuestos similares incluyen indinavir y nelfinavir, que también funcionan como inhibidores de la proteasa del VIH pero difieren en sus propiedades químicas y perfiles farmacocinéticos .
Actividad Biológica
Mozenavir dimesylate is a synthetic antiviral compound primarily investigated for its efficacy against HIV-1 and more recently for potential activity against SARS-CoV-2. This article provides a comprehensive overview of the biological activity of Mozenavir, focusing on its mechanism of action, binding affinities, and clinical implications based on various studies.
Overview of this compound
Chemical Structure and Properties
Mozenavir is a non-peptidomimetic cyclic urea that selectively inhibits HIV-1 protease. It is characterized by its water solubility and ability to target specific mutations associated with resistance to other protease inhibitors, such as the D30N and L90M mutations in HIV-1 .
Mozenavir functions primarily as an inhibitor of the HIV-1 protease enzyme, which is crucial for the viral replication process. By inhibiting this enzyme, Mozenavir prevents the maturation of viral proteins, thereby reducing viral load in infected individuals.
Binding Affinity Studies
Molecular docking studies have shown that Mozenavir exhibits significant binding affinities to various viral targets:
Target Protein | Binding Energy (kcal/mol) | Interactions |
---|---|---|
Furin | -12.04 | Strongest interaction observed |
ACE-2 | -9.71 | Critical for viral entry |
Main Protease (Mpro) | -8.79 | Forms hydrogen bonds with Asp153 and Asp245 |
RNA-dependent RNA Polymerase (RdRp) | -7.32 | Interacts with multiple residues without H-bonds |
Spike Glycoprotein | -7.09 | Important for viral attachment |
TMPRSS2 | -7.08 | Facilitates viral entry into host cells |
These findings suggest that Mozenavir could be a promising candidate for inhibiting not only HIV-1 but also SARS-CoV-2 through its interaction with critical proteins involved in the viral life cycle .
HIV-1 Studies
In clinical trials, Mozenavir demonstrated significant antiviral activity. In a dose-ranging study involving doses of 750 mg three times daily and 1250 mg twice daily, it was found that 75% to 80% of patients achieved plasma HIV-1 RNA levels below 50 copies/mL when treated with Mozenavir compared to 70% in those receiving indinavir-based regimens . However, resistance development was noted, limiting further development due to poor oral bioavailability.
SARS-CoV-2 Studies
Recent studies have explored Mozenavir's potential against SARS-CoV-2. Molecular docking analyses indicated that it binds effectively to key viral proteins involved in replication and entry, suggesting a possible role as an antiviral agent in COVID-19 treatment . The docking scores indicate that Mozenavir has a stronger affinity for SARS-CoV-2 proteins compared to traditional antiviral agents.
Case Studies
Case Study 1: HIV Treatment Efficacy
A clinical trial assessed the efficacy of Mozenavir in combination with lamivudine and stavudine in HIV-infected patients. The study reported high rates of virologic suppression but also highlighted the emergence of resistance mutations, which ultimately hindered its clinical utility.
Case Study 2: In Silico Analysis for COVID-19
In silico studies conducted during the COVID-19 pandemic utilized molecular docking techniques to evaluate Mozenavir's potential against SARS-CoV-2. The results indicated that Mozenavir could inhibit multiple target proteins essential for the virus's lifecycle, warranting further investigation into its therapeutic potential .
Propiedades
Número CAS |
177932-89-7 |
---|---|
Fórmula molecular |
C35H44N4O9S2 |
Peso molecular |
728.9 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one;methanesulfonic acid |
InChI |
InChI=1S/C33H36N4O3.2CH4O3S/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26;2*1-5(2,3)4/h1-18,29-32,38-39H,19-22,34-35H2;2*1H3,(H,2,3,4)/t29-,30-,31+,32+;;/m1../s1 |
Clave InChI |
HINZVVDZPLARRP-YSVIXOAZSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
SMILES isomérico |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DMP 450 DMP-450 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.